molecular formula C22H14N4O7 B11965861 N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide

Cat. No.: B11965861
M. Wt: 446.4 g/mol
InChI Key: JSFLSRVBSMUEAO-UHFFFAOYSA-N
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Description

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzamide family and features a combination of isoindoline and nitrobenzene moieties. It is primarily used in scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide typically involves multi-step organic reactions. One common method includes the reaction of isoindoline derivatives with nitrobenzene compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide is unique due to its combination of isoindoline and nitrobenzene moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H14N4O7

Molecular Weight

446.4 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C22H14N4O7/c27-20(14-10-16(25(30)31)12-17(11-14)26(32)33)23(15-6-2-1-3-7-15)13-24-21(28)18-8-4-5-9-19(18)22(24)29/h1-12H,13H2

InChI Key

JSFLSRVBSMUEAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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